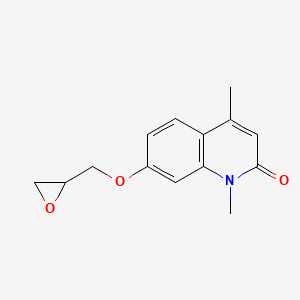
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is a synthetic organic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of a quinolin-2-one core structure substituted with dimethyl groups at positions 1 and 4, and an oxiran-2-ylmethoxy group at position 7. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one can be achieved through a multi-step process involving several key reactions. One notable method involves the sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions . The four-component reactions of 2-acylanilines, aldehydes, (carboxymethyl) (dimethyl)sulfonium bromides, and isocyanides give Ugi adducts, which are subsequently treated with DBU to produce polysubstituted quinolin-2-ones or oxireno [2,3-c]quinolin-2-ones in good overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.
Reduction: Reduction reactions can modify the quinolin-2-one core or the oxirane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The quinolin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
Quinolin-2-one derivatives: Compounds with similar core structures but different substituents.
Oxirane-containing compounds: Molecules with oxirane rings that exhibit similar reactivity.
Uniqueness
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is unique due to the combination of its quinolin-2-one core and oxirane ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,4-dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-5-14(16)15(2)13-6-10(3-4-12(9)13)17-7-11-8-18-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZQVUDXQOUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OCC3CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)
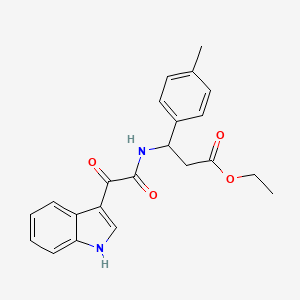
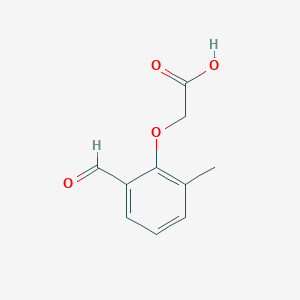
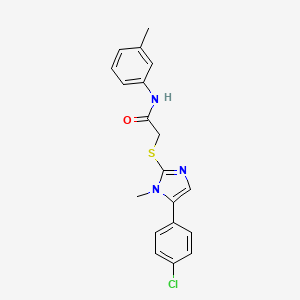
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2376944.png)
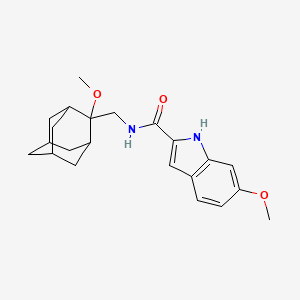
![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)
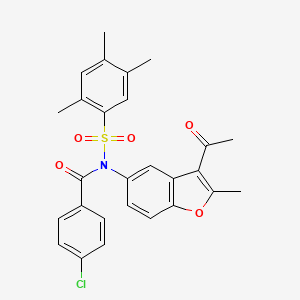
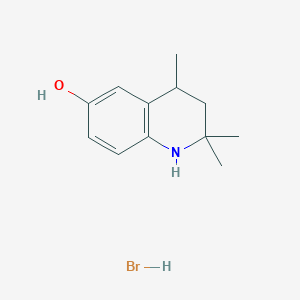
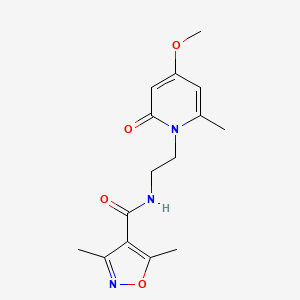
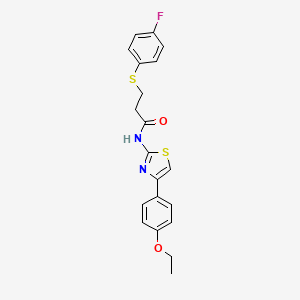
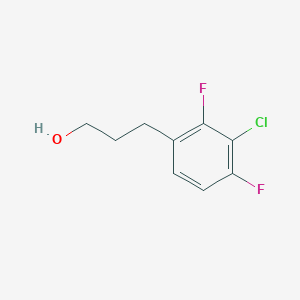

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)
